Ethyl 3,4-dibromothiophene-2-carboxylate
CAS No.: 153562-67-5
Cat. No.: VC13497181
Molecular Formula: C7H6Br2O2S
Molecular Weight: 314.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153562-67-5 |
|---|---|
| Molecular Formula | C7H6Br2O2S |
| Molecular Weight | 314.00 g/mol |
| IUPAC Name | ethyl 3,4-dibromothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3H,2H2,1H3 |
| Standard InChI Key | ODJKXIATVIARHB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CS1)Br)Br |
| Canonical SMILES | CCOC(=O)C1=C(C(=CS1)Br)Br |
Introduction
Structural and Physicochemical Properties
Ethyl 3,4-dibromothiophene-2-carboxylate belongs to the class of thiophene carboxylates functionalized with bromine substituents. Its molecular formula is inferred as C₇H₆Br₂O₂S, derived from the monobromo analog ethyl 4-bromothiophene-2-carboxylate (C₇H₇BrO₂S) by adding a second bromine atom at the 3-position. Key properties include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 315.99 g/mol (calculated) |
| Boiling Point | ~250–270°C (estimated) |
| Density | ~1.8–2.0 g/cm³ (brominated analogs) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, THF) |
| Stability | Air-stable but light-sensitive |
The bromine atoms at positions 3 and 4 enhance electrophilic substitution reactivity, making the compound a versatile intermediate for further functionalization. The ester group at position 2 facilitates solubility and subsequent hydrolysis or transesterification .
Synthesis Pathways
Bromination of Ethyl Thiophene-2-Carboxylate
The synthesis likely begins with ethyl thiophene-2-carboxylate, which undergoes electrophilic bromination. In analogous procedures, bromination at the 3- and 4-positions is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ . For example:
This method mirrors the bromination steps observed in the synthesis of ethyl 4-bromothiophene-2-carboxylate , with careful temperature control (0–5°C) to prevent over-bromination.
Alternative Route via Decarboxylation
A second route involves the decarboxylation of 2,5-dicarboxylic acid derivatives. As described in the synthesis of EDOT , diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes bromination followed by decarboxylation to yield mono- or dibrominated products. Applying this strategy:
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Bromination: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is treated with PBr₃ or HBr/AcOH to introduce bromine at the 3- and 4-positions.
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Selective Decarboxylation: The dibrominated intermediate is heated with copper chromite in quinoline to remove the 5-carboxylate group, yielding ethyl 3,4-dibromothiophene-2-carboxylate .
Applications in Polymer and Heterocycle Synthesis
Precursor for Conductive Polymers
Ethyl 3,4-dibromothiophene-2-carboxylate serves as a monomer for poly(3,4-alkylenedioxythiophene) (PXDOT) derivatives. By replacing hydroxyl groups in dihydroxythiophene intermediates with bromine, the compound enables the synthesis of EDOT analogs through etherification with dihaloalkanes . For instance:
This pathway avoids the environmental hazards of traditional dihaloethane-based syntheses .
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